molecular formula C10H7ClN2 B1366303 2-Chloro-6-phenylpyrazine CAS No. 41270-62-6

2-Chloro-6-phenylpyrazine

Cat. No.: B1366303
CAS No.: 41270-62-6
M. Wt: 190.63 g/mol
InChI Key: XSCFGLUXJLGZJE-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylpyrazine is a heterocyclic aromatic compound with the molecular formula C10H7ClN2. It is a derivative of pyrazine, where a chlorine atom is substituted at the second position and a phenyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-phenylpyrazine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, 2,6-dichloropyrazine is reacted with phenylboronic acid in the presence of a palladium catalyst (such as PdCl2(dppf)) and a base (such as sodium carbonate) in a solvent mixture of 1,2-dimethoxyethane and water. The reaction is typically carried out under microwave irradiation at 120°C for 15 minutes, yielding this compound in good yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-phenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-6-phenylpyrazine derivatives .

Scientific Research Applications

2-Chloro-6-phenylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-phenylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies suggest that pyrazine derivatives can modulate cellular processes through interactions with key proteins and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-phenylpyrazine is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCFGLUXJLGZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410638
Record name 2-Chloro-6-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41270-62-6
Record name 2-Chloro-6-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-phenylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Prepared from 2,6-dichloropyrazine (1.01 g, 6.78 mmol) and phenylboronic acid (946.7 mg, 7.76 mmol) according to Method K, except the product was purified by silica gel chromatography (DCM, Rf=0.37) instead of preparative HPLC: 1H NMR (300 MHz, chloroform-D) δ ppm 7.46-7.53 (m, 3H), 7.94-7.98 (m, 2H), 8.22 (s, 1H), 8.63 (s, 1H). MS (DCI/NH3) m/z=191 (M+H)+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
946.7 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-6-phenylpyrazine react differently from other chlorophenylpyrazines when treated with potassium amide in liquid ammonia?

A: Unlike 2-chloro-3-phenylpyrazine which yields only the corresponding 2-amino derivative, this compound undergoes a ring contraction reaction when treated with potassium amide in liquid ammonia []. Instead of forming 2-amino-6-phenylpyrazine, it primarily produces 4(5)-phenylimidazole and 2-cyano-4(5)-phenylimidazole. This difference in reactivity highlights the significant impact of the chlorine atom's position on the pyrazine ring. The study suggests that positions 3 and 6 on the 2-chloropyrazine ring are particularly susceptible to nucleophilic attack, leading to the observed ring contraction in the case of this compound.

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